molecular formula C21H23N3O2 B2990155 4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899727-65-2

4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2990155
CAS No.: 899727-65-2
M. Wt: 349.434
InChI Key: VHZQMSBUAIRHQU-UHFFFAOYSA-N
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Description

4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a spiro heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring and a phenol substituent. The phenol group at the 4-position contributes to hydrogen-bonding interactions, influencing solubility and pharmacological activity .

Properties

IUPAC Name

4-(1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23-12-10-21(11-13-23)24-19(17-4-2-3-5-20(17)26-21)14-18(22-24)15-6-8-16(25)9-7-15/h2-9,19,25H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZQMSBUAIRHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic molecule that has attracted considerable attention in medicinal chemistry. Its unique structural features, including a spiro linkage and various functional groups, suggest potential biological activities that merit thorough investigation.

Chemical Structure

The IUPAC name for this compound highlights its intricate structure:

  • IUPAC Name : this compound
  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 365.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function by modulating enzyme activity or binding to receptors involved in various physiological pathways. The exact mechanisms are still under investigation but could involve:

  • Enzyme Inhibition : Potentially affecting metabolic pathways.
  • Receptor Modulation : Influencing neurotransmitter systems or hormonal responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Case Study 1 : A derivative was tested against multiple bacterial strains (e.g., Staphylococcus aureus, E. coli) and displayed moderate to high antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 400 µg/ml, indicating effectiveness against resistant strains .
Bacterial StrainMIC (µg/ml)
Staphylococcus aureus50
E. coli100
Pseudomonas aeruginosa75

Antioxidant Activity

The antioxidant potential of the compound was assessed through various assays measuring its ability to scavenge free radicals. Results showed that it could effectively reduce oxidative stress markers in vitro.

Synthesis and Evaluation

A multi-step synthesis approach has been developed for creating this compound and its derivatives. The synthetic pathway typically involves:

  • Formation of the benzo[e]pyrazolo core.
  • Introduction of the piperidine ring via spiro linkage.
  • Functionalization with methoxy and phenolic groups.

This synthetic route allows for the exploration of structure-activity relationships (SAR), leading to the identification of more potent analogs.

In Vivo Studies

Preliminary in vivo studies have suggested potential therapeutic applications in treating infections caused by resistant bacteria. Further research is required to evaluate pharmacokinetics and toxicity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] derivatives. Key structural analogues include:

Compound Name Substituents Biological Activity (MIC) Synthesis Yield (Method) Reference ID
2-(4-Substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one Indolin-2'-one, varied 4-phenyl substituents Antibacterial: 50 μg/mL; Antifungal: 250 μg/mL 70–85% (microwave-assisted)
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,4'-piperidine] Cl, 4-methoxyphenyl, propyl-piperidine Not reported Not specified
2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol 7-methoxy, phenol Not reported Not specified

Key Observations:

  • Bioactivity: Compounds with phenol or electron-withdrawing groups (e.g., chlorine in ) exhibit enhanced antimicrobial activity compared to methoxy-substituted analogues. The phenol group in the target compound likely improves solubility and target engagement via hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

  • Phenol vs. However, this may reduce membrane permeability .
  • Piperidine Modifications : The 1'-methyl group in the target compound’s piperidine ring may reduce metabolic oxidation compared to the 1'-propyl group in , enhancing metabolic stability .

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